Saralasin TFA Salt

Vue d'ensemble

Description

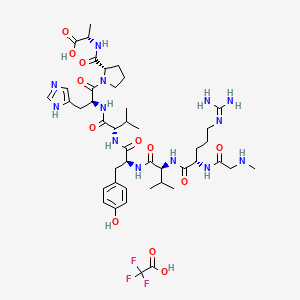

Saralasin trifluoroacetate salt is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is an octapeptide analog of angiotensin II, where sarcosine replaces aspartic acid at position 1, valine replaces isoleucine at position 5, and alanine replaces phenylalanine at position 8 . This compound has been used in scientific research to study hypertension and related cardiovascular conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Saralasin trifluoroacetate salt can be synthesized through solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid to remove protecting groups and cleave the peptide from the resin .

Industrial Production Methods

Industrial production of saralasin trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Saralasin trifluoroacetate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to study its stability and degradation products.

Reduction: Reduction reactions can be used to modify the peptide’s structure and investigate its biological activity.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are used to study the structure-activity relationship of angiotensin II receptor antagonists .

Applications De Recherche Scientifique

Hypertension Management

Saralasin TFA salt has been extensively studied for its role in managing hypertension. A notable study involved infusing Saralasin in untreated hypertensive patients, where it elicited immediate pressor responses followed by sustained changes in blood pressure. The response was significantly influenced by baseline renin levels, highlighting its utility in understanding blood pressure regulation mechanisms .

Table 1: Summary of Clinical Findings with this compound

Neurobiology

Saralasin has been investigated for its potential neuroprotective properties. It promotes neurite outgrowth in neuronal cells, suggesting a role in nerve regeneration and repair processes . This makes it a candidate for further research into treatments for neurodegenerative diseases.

Pharmacological Studies

The compound is frequently used to elucidate the physiological roles of AT2R and its implications in various pathophysiological conditions. Studies have explored its interactions with other receptors and its potential therapeutic benefits in conditions associated with dysregulated RAS activity.

Table 2: Pharmacological Studies Utilizing this compound

Limitations and Considerations

While this compound has demonstrated significant utility in research and clinical settings, its partial agonist nature limits its effectiveness as a standalone treatment for hypertension. It may not provide sufficient renin profiling for all hypertensive patients, particularly those who do not exhibit depressor responses . Further studies are needed to explore alternative agents that can complement or enhance the effects of Saralasin.

Mécanisme D'action

Saralasin trifluoroacetate salt exerts its effects by competitively binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in vasoconstriction and blood pressure. The compound has partial agonistic activity, meaning it can also activate the receptor to a lesser extent . The molecular targets involved include the type-1 and type-2 angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

Valsartan: Similar to losartan, it is used for managing high blood pressure and heart failure.

Candesartan: Known for its long-lasting effects in controlling blood pressure.

Uniqueness

Saralasin trifluoroacetate salt is unique due to its partial agonistic activity, which distinguishes it from other angiotensin II receptor antagonists that typically act as pure antagonists. This partial agonistic activity allows for more nuanced modulation of the angiotensin II receptor, providing valuable insights into receptor function and potential therapeutic applications .

Activité Biologique

Receptor Binding and Affinity

Saralasin TFA Salt demonstrates high affinity for angiotensin II receptors, with a Ki value of 0.32 nM for 74% of its binding sites . This potent binding affinity allows it to effectively compete with endogenous angiotensin II, making it a valuable tool in research and potential clinical applications.

Antagonistic Activity

The primary biological activity of this compound is its antagonistic effect on angiotensin II receptors. By competitively binding to these receptors, it inhibits the action of angiotensin II, leading to:

- Decreased vasoconstriction

- Reduced blood pressure

- Modulation of aldosterone secretion

These effects make this compound particularly useful in studying renovascular and renin-dependent hypertension .

Partial Agonist Activity

Interestingly, this compound also exhibits partial agonist activity, which distinguishes it from pure antagonists. This dual nature allows for more nuanced modulation of the angiotensin II receptor system .

Biological Effects in Hypertension Studies

A comprehensive study involving 52 untreated hypertensive patients revealed the complex biological activity of Saralasin:

- Immediate, transient pressor responses occurred in 94% of patients.

- A more gradual sustained change in blood pressure followed, reaching its peak in about 20 minutes.

- 86% of patients with high renin values experienced sustained depressor responses, regardless of sodium balance .

The study also found that the pretreatment angiotensin level significantly influenced the direction and amplitude of the response to Saralasin. A highly significant relationship (r = 0.80, p < 0.001) was observed between changes in diastolic pressure and control renin levels .

Influence of Sodium Balance

The biological activity of this compound is notably affected by sodium balance:

-

During normal sodium intake:

- 45% of patients with normal renin showed a neutral response

- 50% showed a mildly pressor response

- Patients with low renin values exhibited pressor responses

- Sodium depletion:

Case Study: Renal Hemodynamics

A study examining the renal hemodynamic effects of Saralasin provided insights into its biological activity:

- Saralasin administration resulted in significant changes in renal blood flow.

- The study suggested that both renin-angiotensin system blockade and bradykinin potentiation contribute to the renal hemodynamic effects of Saralasin .

Research Findings on Agonistic/Antagonistic Balance

A pivotal study demonstrated that the agonistic/antagonistic balance of Saralasin's actions is primarily determined by angiotensin II levels rather than sodium status . This finding has important implications for understanding the compound's biological activity in various physiological states.

Neurite Outgrowth Stimulation

Recent research has uncovered an additional biological activity of this compound:

- It acts as an angiotensin II type 2 (AT2) receptor agonist.

- In NG108-15 cells, Saralasin induces neurite outgrowth, suggesting potential neuroprotective properties .

Protein Catabolism Effects

A study on murine C2C12 myotubes revealed that Saralasin can inhibit angiotensin II-induced protein degradation in skeletal muscle. This finding suggests a potential role in preventing muscle wasting associated with certain pathological conditions .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJJUBUOJZCFIK-LYHTUURTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.